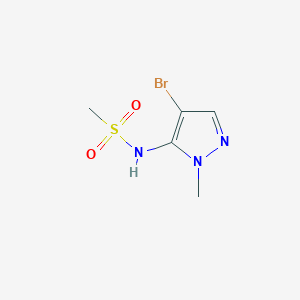

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Description

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a brominated pyrazole derivative featuring a methanesulfonamide group at the 5-position of the pyrazole ring and a methyl group at the 1-position. Its molecular formula is C₆H₉BrN₃O₂S (calculated molecular weight: 275.13 g/mol). The compound’s structure combines a sulfonamide moiety, known for its electron-withdrawing properties, with a bromine atom at the 4-position, which may enhance electrophilic reactivity or influence steric interactions.

Properties

Molecular Formula |

C5H8BrN3O2S |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

N-(4-bromo-2-methylpyrazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C5H8BrN3O2S/c1-9-5(4(6)3-7-9)8-12(2,10)11/h3,8H,1-2H3 |

InChI Key |

JSHLIFSDQPGIAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Antimicrobial Activity

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has shown promising antimicrobial properties against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains, including:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate its potential as an antimicrobial agent, particularly against multidrug-resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The IC50 values ranged from 10 to 20 µM, suggesting potent anticancer properties . Furthermore, the mechanism of action appears to involve inhibition of specific kinases associated with cancer proliferation, positioning it as a potential candidate for targeted cancer therapies.

Anti-inflammatory Effects

Research indicates that compounds with pyrazole structures often exhibit anti-inflammatory properties. The methanesulfonamide moiety may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is also being explored for its potential use in agriculture. Its antimicrobial properties can be leveraged to develop new pesticides or fungicides targeting plant pathogens. The compound's ability to inhibit specific enzymes involved in pathogen survival could provide a novel approach to crop protection .

Case Study on Antimicrobial Efficacy

A detailed study assessed the antibacterial activity of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid, highlighting its potential as an alternative treatment option .

Case Study on Cytotoxic Effects

In another comparative study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide showed a remarkable reduction in cell viability at concentrations above 10 µM. This underscores its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s inhibitory effects on specific enzymes can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Key Structural Differences :

- Sulfonamide Attachment : The target’s methanesulfonamide is directly linked to the pyrazole, whereas analogues in feature benzenesulfonamide groups, introducing extended π-systems .

- Functional Groups : Carboxamide derivatives (e.g., from ) differ in electronic properties, as sulfonamides are more acidic and polar than carboxamides .

Physical Properties

- Melting Points : The target’s simpler structure suggests a lower melting point than ’s compounds (e.g., 129–161°C for bulkier analogues) .

- Solubility : The methanesulfonamide group may improve aqueous solubility compared to benzenesulfonamides, which have larger hydrophobic aromatic systems .

Spectroscopic Profiles

- IR Spectroscopy : Sulfonamide-associated SO₂ asymmetric/symmetric stretches (~1160–1320 cm⁻¹) are consistent across analogues . The target’s IR spectrum would resemble these peaks.

- NMR Spectroscopy : The 1-methyl group on the pyrazole nitrogen in the target is expected to resonate near δ 3.8–4.0, similar to methyl groups in ’s compounds . The methanesulfonamide’s methyl group would appear near δ 2.5–3.5.

Functional Group Impact

- Bromine : The 4-bromo substituent in the target may direct electrophilic substitution reactions, contrasting with 3-bromo analogues in .

Biological Activity

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant case studies that highlight its potential therapeutic applications.

Compound Structure and Synthesis

The molecular formula for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is , with a molecular weight of approximately 239.12 g/mol. The compound features a pyrazole ring with a bromine atom at the 4-position and a methanesulfonamide group at the 5-position, contributing to its unique chemical properties.

Synthesis Methodology:

The synthesis typically involves the reaction of 4-bromo-1-methylpyrazole with methanesulfonyl chloride under basic conditions. This method allows for high yields of the desired product, facilitating further biological evaluations.

Biological Activity Overview

Research indicates that compounds containing pyrazole structures often exhibit significant biological activities, including:

- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains, including resistant pathogens.

- Anticancer Properties: Some studies suggest that these compounds can induce apoptosis in cancer cells.

- Anti-inflammatory Effects: The presence of the methanesulfonamide group may enhance anti-inflammatory activity.

Antimicrobial Efficacy

In a study assessing antimicrobial properties, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.78 |

| Pseudomonas fluorescens | 1.56 |

These results indicate strong antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

A recent investigation into the anticancer potential of this compound revealed significant cytotoxicity against breast cancer cell lines. When combined with doxorubicin, it enhanced apoptosis in resistant cancer cells, suggesting a synergistic effect that could be leveraged in therapeutic applications .

The mechanism by which N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide exerts its biological effects is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The methanesulfonamide moiety can form hydrogen bonds with enzyme active sites, while the pyrazole ring may engage in hydrophobic interactions.

- DNA Gyrase Inhibition: Studies have indicated that this compound can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, further contributing to its antimicrobial properties .

Case Study 1: Anticancer Activity

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their effects on various cancer cell lines. N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide showed significant cytotoxicity and was particularly effective when used in combination with conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against multidrug-resistant strains of Salmonella Typhi. The compound demonstrated potent antibacterial activity with an MIC of 6.25 mg/mL, highlighting its potential as a therapeutic agent against resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.